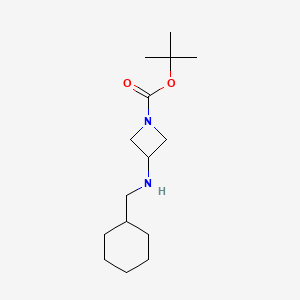

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(cyclohexylmethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNJTYSAVPKCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | tert-Butyl 3-aminoazetidine-1-carboxylate + cyclohexylacetaldehyde | NaBH(OAc)3, DCM, inert atmosphere | 0°C to RT, overnight | 65-75 | Mild conditions, good selectivity | Requires aldehyde precursor |

| Nucleophilic Substitution | tert-Butyl 3-iodoazetidine-1-carboxylate + cyclohexylmethylamine | Base (K2CO3), THF or DMF | RT to 50°C, several hours | 60-80 | Direct substitution, scalable | Requires iodide intermediate |

| Carbodiimide Coupling (for derivatives) | Boc-azetidine acid + amine derivatives | EDCI, HOBT, DCM | RT, 4 hours | Variable | Versatile for amide bond formation | Not direct for amine substitution |

Research Findings and Notes

- The reductive amination method is widely used for the introduction of various alkyl and aryl substituents on azetidine nitrogen, as demonstrated for benzyl and cyclohexylmethyl groups, providing good yields and operational simplicity.

- Preparation of tert-butyl 3-iodoazetidine-1-carboxylate is a useful intermediate step enabling nucleophilic substitutions with various amines, including cyclohexylmethylamine, under mild conditions.

- Purification typically involves silica gel chromatography using gradients of hexanes and ethyl acetate to isolate the pure product.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR spectroscopy are standard to confirm product formation and purity.

- The Boc protecting group on the azetidine nitrogen is stable under the reaction conditions and can be removed subsequently if needed for further functionalization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclohexylmethyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of new therapeutic drugs targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.

- In a study focused on azetidine derivatives, it was noted that compounds with similar structures showed promising results in inhibiting certain enzymes linked to cancer progression .

- Neuropharmacology :

- Antimicrobial Activity :

Material Science Applications

-

Polymer Synthesis :

- The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its unique functional groups can facilitate cross-linking and enhance the mechanical strength and thermal stability of the resulting materials .

- For example, when incorporated into polymer matrices, it can improve the material's resistance to environmental degradation, making it suitable for applications in coatings and adhesives.

- Nanotechnology :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Azetidine Derivatives | Drug Development | Identified potential anticancer activity through enzyme inhibition. |

| Neuropharmacological Research | Receptor Interaction | Suggested binding affinity changes with structural modifications. |

| Antimicrobial Efficacy Study | Microbial Resistance | Showed effectiveness against specific bacterial strains. |

| Polymer Research | Material Properties | Demonstrated enhanced mechanical strength in polymer composites. |

| Nanocarrier Development | Drug Delivery Systems | Improved drug loading and release characteristics observed. |

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: Bromoethyl and cyclohexylmethylamino groups increase Log P values (e.g., bromoethyl analog: predicted Log P ~2.5 ), whereas hydroxyethyl or hydroxymethyl groups reduce it (Log P ~0.5–1.0 ).

- Synthetic Flexibility : Bromoethyl and acetylsulfanyl derivatives serve as intermediates for further functionalization via substitution or oxidation .

- Biological Relevance: Indole-containing analogs (e.g., 4p) may target serotonin receptors, while amino/hydroxyl variants (e.g., 1262411-27-7) are explored for CNS drug delivery due to enhanced BBB permeability .

Key Observations :

- Base Influence : DBU generally provides higher yields (55%) for bulky substituents like indole compared to K2CO3 (43–65%) .

- Steric Effects : Bulky groups (e.g., benzotriazole in 4r) reduce yields (43%) due to hindered reaction kinetics .

Physicochemical and Bioactivity Profiles

Key Observations :

- Solubility: Hydroxyethyl and hydroxymethyl derivatives exhibit improved aqueous solubility (Log S ~-1.8) compared to bromoethyl or cyclohexylmethylamino analogs .

- BBB Penetration : Lower molecular weight and higher TPSA (e.g., hydroxyethyl analog: TPSA 58.7) correlate with enhanced BBB permeability .

Biological Activity

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₁H₁₉N₂O₂

- Molecular Weight: 199.28 g/mol

- CAS Number: Not widely reported in the literature, but related compounds have CAS numbers indicating structural similarities.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in metabolic pathways. The presence of the azetidine ring suggests potential activity as a modulator of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs) and other G-protein coupled receptors (GPCRs).

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antagonistic Effects | Potential inhibition of nAChRs, which may influence neurological pathways. |

| Metabolic Modulation | Possible effects on fatty acid metabolism, similar to other azetidine derivatives. |

| Cytotoxicity | Some azetidine derivatives exhibit selective cytotoxicity towards cancer cells. |

Case Studies and Research Findings

- Inhibition of Acetyl-CoA Carboxylase :

- Neuropharmacological Effects :

- Cytotoxicity in Cancer Cells :

Q & A

Q. How can the synthesis route of tert-butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate be optimized to improve yield and purity?

Methodological Answer:

- Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Integrate computational reaction path searches (quantum chemical calculations) to predict feasible pathways and reduce trial-and-error experimentation .

- Use high-throughput screening to rapidly test reaction conditions, followed by HPLC or GC-MS analysis to quantify purity .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography for unambiguous structural confirmation (as demonstrated in analogous tert-butyl carboxylate derivatives) .

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify functional groups and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation and HPLC with UV/RI detection for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Follow Chemical Hygiene Plan guidelines for advanced laboratories, including fume hood use, PPE (gloves, goggles), and spill containment kits .

- Reference Safety Data Sheets (SDS) for toxicity data and emergency procedures (e.g., inhalation/ingestion protocols) .

- Conduct risk assessments for reactions involving volatile solvents or reactive intermediates .

Q. How can solubility and stability challenges of this compound be addressed during purification?

Methodological Answer:

- Screen solvents using Hansen solubility parameters to identify optimal recrystallization media.

- Use low-temperature crystallization to enhance stability of sensitive intermediates .

- Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for separation of polar byproducts .

Q. What experimental parameters most influence the selectivity of the amino-azetidine coupling reaction?

Methodological Answer:

- Temperature control : Lower temperatures (<0°C) may reduce side reactions like over-alkylation.

- Base selection : Sterically hindered bases (e.g., DIPEA) can minimize undesired deprotonation pathways.

- Protecting group strategy : The tert-butyl carbamate group’s stability under basic conditions is critical for regioselectivity .

Advanced Research Questions

Q. How can contradictory kinetic data for the azetidine ring-opening reactions of this compound be resolved?

Methodological Answer:

- Perform cross-validation using multiple techniques: in situ FTIR for real-time monitoring vs. offline GC-MS .

- Apply multivariate statistical analysis (e.g., PCA) to identify hidden variables (e.g., trace moisture, catalyst impurities) .

- Compare computational transition state models (DFT calculations) with experimental Arrhenius plots to reconcile discrepancies .

Q. What mechanistic insights can be gained from computational modeling of the cyclohexylmethyl-azetidine interaction?

Methodological Answer:

- Use density functional theory (DFT) to map potential energy surfaces for bond formation/cleavage steps .

- Simulate solvent effects (PCM or SMD models) to predict solvolysis pathways and regioselectivity .

- Validate models with isotopic labeling experiments (e.g., ¹⁵N or ²H) to track mechanistic intermediates .

Q. How can process control strategies be designed for scaling up the synthesis of this compound?

Methodological Answer:

- Implement continuous-flow reactors to enhance heat/mass transfer and minimize batch variability .

- Integrate PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) for real-time monitoring .

- Optimize membrane separation technologies (e.g., nanofiltration) for efficient purification at scale .

Q. What advanced statistical methods are suitable for optimizing multi-step synthetic pathways involving this compound?

Methodological Answer:

- Apply response surface methodology (RSM) to model interactions between sequential reaction steps .

- Use Bayesian optimization to iteratively refine conditions (e.g., catalyst loading, stoichiometry) with minimal experimental runs .

- Combine machine learning (e.g., random forests) with historical reaction data to predict optimal pathways .

Q. How can data integrity and reproducibility be ensured in collaborative studies on this compound?

Methodological Answer:

- Adopt electronic lab notebooks (ELNs) with blockchain timestamping for tamper-proof data recording .

- Standardize metadata templates (e.g., MIChI guidelines) to document experimental conditions comprehensively .

- Conduct round-robin experiments across labs to validate protocols and identify environmental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.